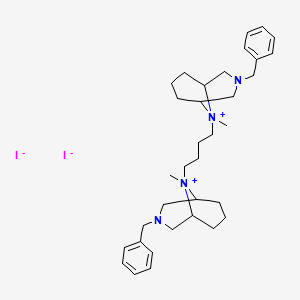
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) involves multiple steps. One common method includes the reaction of 9-azabicyclo[3.3.1]nonane with benzyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl iodide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and thiolates are used under mild conditions.
Major Products
The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted bicyclic structures.
Scientific Research Applications
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
9-Borabicyclo[3.3.1]nonane: A metal-free catalyst used in hydroboration reactions.
Uniqueness
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) stands out due to its unique structure and reactivity
Properties
CAS No. |
21256-97-3 |
|---|---|
Molecular Formula |
C34H52I2N4 |
Molecular Weight |
770.6 g/mol |
IUPAC Name |
3-benzyl-9-[4-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)butyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C34H52N4.2HI/c1-37(31-17-11-18-32(37)26-35(25-31)23-29-13-5-3-6-14-29)21-9-10-22-38(2)33-19-12-20-34(38)28-36(27-33)24-30-15-7-4-8-16-30;;/h3-8,13-16,31-34H,9-12,17-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
GOGZCYVMBHQVOG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















